molecular formula C8H7ClFNO B12840913 1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one CAS No. 68438-32-4

1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one

Cat. No.: B12840913
CAS No.: 68438-32-4
M. Wt: 187.60 g/mol
InChI Key: YXSDQKCCWFHABG-UHFFFAOYSA-N
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Description

1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to an ethanone backbone. Its unique structure makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one typically involves the reaction of 2-bromo-4’-fluoroacetophenone with hexamethylenetetramine (HMTA) in chloroform at room temperature for 16 hours. This is followed by treatment with hydrochloric acid in ethanol and water at room temperature for 12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one, particularly in its role as an HDAC inhibitor, involves the inhibition of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in the relaxation of chromatin structure and activation of gene transcription . The compound selectively targets class I HDAC enzymes, including HDAC1, HDAC2, and HDAC3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit HDAC enzymes makes it a valuable compound in medicinal chemistry research.

Biological Activity

1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical structure:

  • Chemical Formula : C9_{9}H9_{9}ClF1_{1}N1_{1}O
  • Molecular Weight : 201.63 g/mol

The presence of the amino group, fluorine atom, and chlorine atom in its structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator , affecting various biochemical pathways. The fluorine atom enhances the compound's binding affinity, while the amino group plays a critical role in its interaction with biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has demonstrated anticancer activity against several cancer cell lines. For instance, in studies involving A549 lung cancer cells, it induced apoptosis and inhibited cell proliferation. The mechanism appears to involve cell cycle arrest at the G0/G1 phase and increased apoptotic markers .

Cell LineIC50 (µM)Mechanism of Action
A54912.5Induces apoptosis
MCF715.0Cell cycle arrest

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it has shown promising results as a dihydrofolate reductase (DHFR) inhibitor with an IC50 value of 0.06 µM, making it a candidate for further development as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 10 µM, highlighting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Cancer Cell Lines

A series of experiments were conducted on different cancer cell lines (A549, MCF7) to evaluate the anticancer effects of the compound. The results showed that treatment with this compound led to significant decreases in cell viability and alterations in apoptosis markers compared to control groups .

Properties

CAS No.

68438-32-4

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

1-(2-amino-4-fluorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H7ClFNO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,11H2

InChI Key

YXSDQKCCWFHABG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)C(=O)CCl

Origin of Product

United States

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